Cas no 70978-93-7 (4-(2-ethoxyethoxy)piperidine)

4-(2-Ethoxyethoxy)piperidine is a functionalized piperidine derivative characterized by its ether-linked ethoxyethoxy side chain. This structural feature enhances its solubility in polar and nonpolar solvents, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound's piperidine core provides a rigid scaffold, while the ethoxyethoxy moiety introduces flexibility and potential for further derivatization. Its balanced lipophilicity and polarity make it suitable for use in drug discovery, particularly in the development of bioactive molecules requiring tailored pharmacokinetic properties. The compound is typically handled under standard laboratory conditions, ensuring stability and ease of use in synthetic workflows.
4-(2-ethoxyethoxy)piperidine structure
4-(2-ethoxyethoxy)piperidine structure
Product Name:4-(2-ethoxyethoxy)piperidine
CAS No:70978-93-7
MF:C9H19NO2
MW:173.25266289711
CID:1747865
PubChem ID:14022385
Update Time:2025-11-06

4-(2-ethoxyethoxy)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Ethoxyethoxy)piperidine
    • AC1Q38A5
    • Piperidine, 4-(2-ethoxyethoxy)-
    • AGN-PC-0005J1
    • AG-G-77686
    • CTK5D3289
    • SureCN1317639
    • DTXSID70554424
    • SCHEMBL1317639
    • SB42782
    • DA-22841
    • G58151
    • YUAFBJXCTHYOSJ-UHFFFAOYSA-N
    • AKOS000196297
    • Z317268976
    • 70978-93-7
    • EN300-42219
    • 4-(2-ethoxyethoxy)piperidine
    • Inchi: 1S/C9H19NO2/c1-2-11-7-8-12-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3
    • InChI Key: YUAFBJXCTHYOSJ-UHFFFAOYSA-N
    • SMILES: O(CCOCC)C1CCNCC1

Computed Properties

  • Exact Mass: 173.14167
  • Monoisotopic Mass: 173.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 30.5Ų

Experimental Properties

  • PSA: 30.49

4-(2-ethoxyethoxy)piperidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 50.00 2022-06-07
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Additional information on 4-(2-ethoxyethoxy)piperidine

Recent Advances in the Study of 4-(2-ethoxyethoxy)piperidine (CAS: 70978-93-7) in Chemical Biology and Pharmaceutical Research

The compound 4-(2-ethoxyethoxy)piperidine (CAS: 70978-93-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic amine, characterized by its piperidine core and ethoxyethoxy side chain, exhibits unique physicochemical properties that make it a valuable intermediate in the synthesis of bioactive molecules. Recent studies have explored its role as a building block for novel therapeutics, particularly in the areas of central nervous system (CNS) disorders, pain management, and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 4-(2-ethoxyethoxy)piperidine as a key intermediate in the synthesis of sigma-1 receptor ligands. The researchers demonstrated that derivatives of this compound exhibited high affinity for sigma-1 receptors, which are implicated in neuroprotection and pain modulation. The study highlighted the compound's potential in developing new analgesics with reduced side-effect profiles compared to existing opioid-based therapies.

In the realm of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that 4-(2-ethoxyethoxy)piperidine derivatives showed promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity while maintaining low cytotoxicity against mammalian cells.

Pharmacokinetic studies have also shed light on the metabolic fate of 4-(2-ethoxyethoxy)piperidine. A recent investigation published in Drug Metabolism and Disposition (2024) revealed that the compound undergoes extensive hepatic metabolism, primarily via CYP3A4-mediated oxidation. This finding has important implications for drug design, suggesting that structural modifications may be necessary to improve metabolic stability in potential therapeutic applications.

From a synthetic chemistry perspective, advances in the preparation of 4-(2-ethoxyethoxy)piperidine have been reported in Organic Process Research & Development (2023). Researchers developed a more efficient, scalable synthesis route that reduces the number of steps from traditional methods while improving overall yield and purity. This advancement is particularly significant for industrial-scale production of pharmaceutical intermediates containing this moiety.

Looking forward, the unique structural features of 4-(2-ethoxyethoxy)piperidine continue to inspire novel applications in drug discovery. Current research directions include its incorporation into targeted drug delivery systems, where its amphiphilic nature may facilitate improved tissue penetration. Additionally, computational studies are underway to explore its potential as a scaffold for designing allosteric modulators of various protein targets.

In conclusion, 4-(2-ethoxyethoxy)piperidine (CAS: 70978-93-7) represents a versatile and pharmacologically interesting compound with multiple applications in modern drug discovery. The recent studies highlighted in this brief demonstrate its growing importance in addressing current therapeutic challenges, from antimicrobial resistance to CNS disorders. As research progresses, we anticipate seeing more innovative applications of this compound in the development of next-generation pharmaceuticals.

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